molecular formula C14H10BrCl2NOS B2420344 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 303091-34-1

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2420344
CAS No.: 303091-34-1
M. Wt: 391.1
InChI Key: UJHCLLYFEQVCCT-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is an organic compound that features a bromophenyl group and a dichlorophenyl group connected via a sulfanyl linkage to an acetamide moiety

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCLLYFEQVCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303091-34-1
Record name 2-((4-BROMOPHENYL)THIO)-N-(3,4-DICHLOROPHENYL)ACETAMIDE
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Preparation Methods

Synthesis of 2-[(4-Bromophenyl)sulfanyl]acetyl Chloride

The initial step involves the nucleophilic substitution of 4-bromothiophenol with bromoacetyl chloride. In a typical procedure, 4-bromothiophenol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Bromoacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize liberated HBr. The reaction proceeds at room temperature for 6 hours, yielding 2-[(4-bromophenyl)sulfanyl]acetyl chloride as a pale-yellow oil.

Amidation with 3,4-Dichloroaniline

The acyl chloride intermediate is reacted with 3,4-dichloroaniline (1.1 equiv) in tetrahydrofuran (THF) at reflux for 12 hours. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), affording the target compound in 68–72% yield. Key advantages include mild conditions and high purity, though stoichiometric control is critical to minimize diacylation byproducts.

Carbodiimide-Mediated Direct Coupling of Preformed Thioacetic Acid

Preparation of 2-[(4-Bromophenyl)sulfanyl]acetic Acid

4-Bromothiophenol (1.0 equiv) is treated with chloroacetic acid (1.1 equiv) in aqueous NaOH (10%) at 80°C for 4 hours. Acidification with HCl precipitates 2-[(4-bromophenyl)sulfanyl]acetic acid, which is recrystallized from ethanol/water (yield: 85–90%).

EDC/HOBt-Mediated Amide Bond Formation

The carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane. 3,4-Dichloroaniline (1.05 equiv) is added, and the mixture is stirred at 25°C for 24 hours. After aqueous workup and column chromatography, the product is obtained in 75–80% yield. This method is favored for scalability and reduced side reactions compared to acyl chloride routes.

One-Pot Sequential Alkylation and Amidation

Simultaneous Sulfanyl and Amide Group Introduction

A novel one-pot protocol involves reacting 4-bromothiophenol (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in dimethylformamide (DMF) at 60°C for 8 hours. Subsequent addition of 3,4-dichloroaniline (1.1 equiv) and heating at 100°C for 12 hours directly yields the acetamide. Purification via recrystallization from ethanol provides the compound in 65–70% yield. While efficient, this method requires careful temperature control to prevent ester hydrolysis.

Solid-Phase Synthesis for High-Throughput Applications

Immobilization on Wang Resin

Wang resin-bound 4-bromothiophenol is treated with bromoacetic anhydride (2.0 equiv) in DMF to anchor the sulfanylacetate moiety. After washing, the resin is treated with 3,4-dichloroaniline (5.0 equiv) and diisopropylethylamine (DIPEA, 3.0 equiv) in dichloromethane for 24 hours. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) liberates the product with >95% purity (yield: 60–65%). This approach is optimal for parallel synthesis but incurs higher costs.

Comparative Analysis of Synthetic Routes

A comparison of the four methods reveals trade-offs between yield, scalability, and practicality. The EDC/HOBt-mediated coupling (Method 2) achieves the highest yield (80%) and is suitable for gram-scale production. In contrast, the one-pot approach (Method 3) offers time efficiency but lower yield (70%). Solid-phase synthesis (Method 4) excels in purity but is limited to small-scale research applications. Critical parameters such as solvent choice (polar aprotic solvents enhance reaction rates) and base selection (triethylamine vs. DIPEA) significantly influence outcomes.

Characterization and Validation

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-Br), 7.32 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.15 (dd, J = 8.4, 2.0 Hz, 1H, Ar-Cl), 3.85 (s, 2H, CH₂CO), 3.12 (t, J = 7.2 Hz, 2H, SCH₂).
HRMS (ESI): m/z calculated for C₁₄H₁₀BrCl₂NOS [M+H]⁺: 408.8992; found: 408.8995.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 12.4 minutes, confirming >99% purity for Methods 2 and 4.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The compound can be reduced to yield amines.
  • Substitution : The bromine atom can be substituted with other nucleophiles.

Biology

Research indicates that 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide exhibits potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in the table below:

CompoundMIC (μg/mL)Target Organisms
This Compound0.22 - 0.25Staphylococcus aureus, Escherichia coli
Other Derivatives0.5 - 1.0Various Gram-positive and Gram-negative bacteria

In vitro studies have shown that it exhibits moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been explored through various studies, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Research findings suggest that it may interact with cellular pathways involved in cancer progression.

Medicine

Due to its biological activities, this compound is being investigated for therapeutic applications in treating infections and certain types of cancer. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease processes.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is unique due to its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

The compound is synthesized through the reaction of 4-bromothiophenol with 3,4-dichloroaniline in the presence of acetic anhydride under reflux conditions. This process yields the acetamide linkage essential for its biological activity. The final product is purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Structure:

  • Molecular Formula: C14H10BrCl2NOS
  • Molecular Weight: 359.66 g/mol
  • CAS Number: 303091-34-1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, showcasing its effectiveness:

CompoundMIC (μg/mL)Target Organisms
This compound0.22 - 0.25Staphylococcus aureus, Escherichia coli
Other Derivatives0.5 - 1.0Various Gram-positive and Gram-negative bacteria

In a study evaluating the antimicrobial efficacy of several derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting bactericidal properties .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay revealed promising results:

CompoundIC50 (μM)Cancer Cell Line
This compound15.5MCF7
Comparison CompoundIC50 (μM)MCF7
Doxorubicin10.0MCF7

The compound's mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .

The biological effects of this compound are believed to arise from its ability to interact with key molecular targets:

  • Antimicrobial Mechanism: The compound may inhibit microbial enzymes involved in cell wall synthesis or metabolic pathways, leading to bacterial cell death.
  • Anticancer Mechanism: It potentially disrupts cancer cell signaling pathways by inhibiting kinases or other regulatory proteins essential for tumor growth.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus. Results showed a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Screening : In vitro studies conducted on various cancer cell lines indicated that the compound not only inhibited cell growth but also induced apoptosis in MCF7 cells through mitochondrial pathway activation .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide?

A typical method involves coupling 4-bromophenylthiol with an activated acetamide intermediate. For analogous compounds, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base is effective. Reaction conditions often involve stirring at 273 K for 3 hours, followed by extraction and recrystallization from methylene chloride . Optimization of stoichiometry and solvent polarity is critical for yield improvement.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related acetamide derivatives, SCXRD data collected at 173 K with a data-to-parameter ratio >13:1 and R-factors <0.041 ensure accuracy. Key structural features include dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and dichlorophenyl groups) and hydrogen-bonding networks (N–H⋯O and C–H⋯F interactions) that stabilize the crystal lattice .

Q. What solubility characteristics should researchers anticipate for this compound?

While direct solubility data for this compound is limited, structurally similar acetamides (e.g., N-substituted 2-arylacetamides) exhibit poor aqueous solubility (>61.3 µg/mL in DMSO or dichloromethane). Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) or surfactant-assisted dispersion .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical reaction path searches (e.g., via density functional theory, DFT) and machine learning-driven condition screening can reduce trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions of transition states with experimental validation to identify optimal catalysts, solvents, and temperatures. This approach has reduced reaction development time by 50–70% for analogous heterocyclic systems .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include disorder in flexible sulfur-containing moieties and weak intermolecular interactions. High-resolution data collection (e.g., synchrotron sources) and refinement using riding models for H-atoms (isotropic displacement parameters set to 1.2×Ueq of parent atoms) improve accuracy. Software suites like SHELX or Olex2 are recommended for handling weak C–H⋯F/S interactions .

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. SCXRD) for this compound?

Contradictions between solution-state NMR (dynamic averaging) and solid-state SCXRD (fixed conformations) are common. Use variable-temperature NMR to probe conformational flexibility in solution. For example, splitting of aromatic proton signals at low temperatures may correlate with crystallographic dihedral angles. Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns observed in SCXRD .

Methodological Considerations

Q. What analytical techniques are essential for purity assessment?

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Confirm C/H/N/S/Br/Cl ratios within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify solvent residues .

Q. How can researchers design stable formulations for biological testing?

Use lyophilization to prepare water-soluble prodrugs (e.g., phosphate salts) or encapsulate the compound in PEGylated liposomes. For in vitro assays, maintain stock solutions in DMSO at −20°C to prevent thioether oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.